molecular formula C14H26N2 B8490239 2,4-Diethyl-4-methyl-1,5-diazaspiro[5.5]undec-1-ene CAS No. 61683-63-4

2,4-Diethyl-4-methyl-1,5-diazaspiro[5.5]undec-1-ene

Cat. No. B8490239
CAS RN: 61683-63-4
M. Wt: 222.37 g/mol
InChI Key: DNBJIUCIQMWLTG-UHFFFAOYSA-N
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Description

2,4-Diethyl-4-methyl-1,5-diazaspiro[5.5]undec-1-ene is a useful research compound. Its molecular formula is C14H26N2 and its molecular weight is 222.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Diethyl-4-methyl-1,5-diazaspiro[5.5]undec-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diethyl-4-methyl-1,5-diazaspiro[5.5]undec-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61683-63-4

Product Name

2,4-Diethyl-4-methyl-1,5-diazaspiro[5.5]undec-1-ene

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

2,4-diethyl-2-methyl-1,5-diazaspiro[5.5]undec-4-ene

InChI

InChI=1S/C14H26N2/c1-4-12-11-13(3,5-2)16-14(15-12)9-7-6-8-10-14/h16H,4-11H2,1-3H3

InChI Key

DNBJIUCIQMWLTG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2(CCCCC2)NC(C1)(C)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

14.3 g of the 5-amino-5-methyl-3-heptanone thus obtained were dissolved in 100 ml of methanol, and 10.0 g of cyclohexanone and 10.0 g of ammonium bromide were added to the resulting solution. Dry ammonia was then introduced into the solution at room temperature for a period of 6 hours. After allowing the solution to stand overnight, 10.0 g of potassium carbonate were added and the methanol was then removed by distillation under reduced pressure. The residue was extracted with benzene, washed with water and dried over potassium carbonate. The benzene was then removed and the residue was distilled under reduced pressure, giving 14.0 g of 2,4-diethyl-4-methyl-1,5-diazaspiro[5.5]-undec-1-ene (bp 93° - 94° C/1.5 mmHg).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

14.3 g of the 5-amino-5-methyl-3-heptanone thus obtained were dissolved in 100 ml of methanol, and 10.0 g of cyclohexanone and 10.0 g of ammonium bromide were added to the resulting solution. Dry ammonia was then introduced into the solution at room temperature for 6 hours. The solution was then allowed to stand overnight, after which 10.0 g of potassium carbonate were added and the methanol was removed by evaporation under reduced pressure. The residue was extracted with benzene, and the benzene extract was washed with water and then dried over potassium carbonate. After removing the benzene, the residue was distilled under reduced pressure, giving 14.0 of 2,4-diethyl-4-methyl-1,5-diazaspiro[5.5]undec-1-ene (bp 93° - 94° C/1.5 mmHg).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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